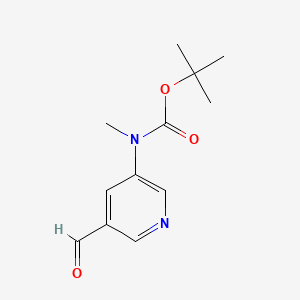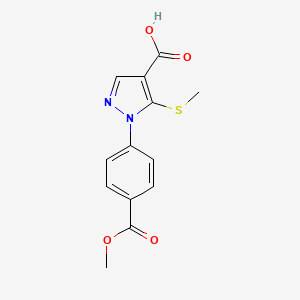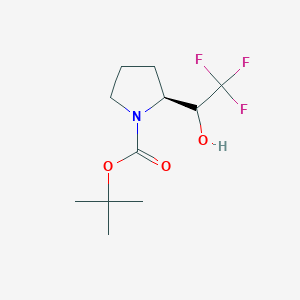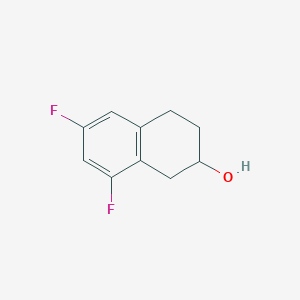
2,6,10-Trimethylhexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethylhexadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a trimethyl-substituted hexadecane. This compound is known for its unique structure, which includes three methyl groups attached to the hexadecane chain at positions 2, 6, and 10. It is often used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylhexadecane can be achieved through several methods. One common approach involves the alkylation of hexadecane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the proper substitution of methyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the hydrogenation of precursor compounds followed by selective methylation. The reaction conditions are carefully controlled to maximize yield and purity, with temperature, pressure, and catalyst concentration being key parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Trimethylhexadecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require light or heat to proceed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Hydrogen gas, palladium or platinum catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
2,6,10-Trimethylhexadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with pharmaceutical compounds.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethylhexadecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar regions of proteins and other biomolecules, potentially influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
2,6-Dimethylhexadecane: A branched alkane with two methyl groups at positions 2 and 6.
2,6,10-Trimethyldodecane: A shorter chain alkane with three methyl groups at positions 2, 6, and 10.
Uniqueness
2,6,10-Trimethylhexadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight and branching contribute to its stability and lower reactivity compared to straight-chain alkanes. This makes it particularly useful in applications requiring non-reactive and stable compounds.
Propriétés
Numéro CAS |
55000-52-7 |
|---|---|
Formule moléculaire |
C19H40 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2,6,10-trimethylhexadecane |
InChI |
InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3 |
Clé InChI |
MHLZUZMLIFKALI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
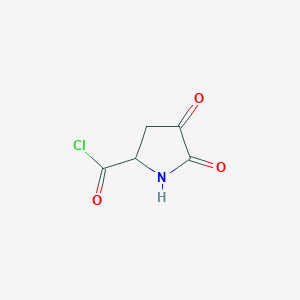
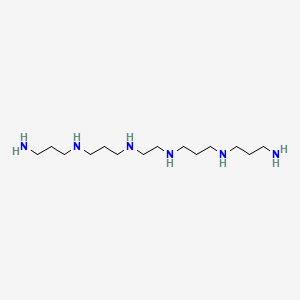

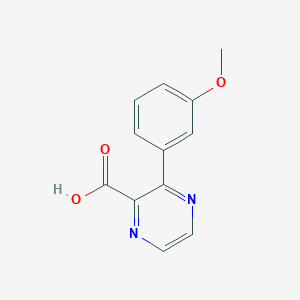
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
